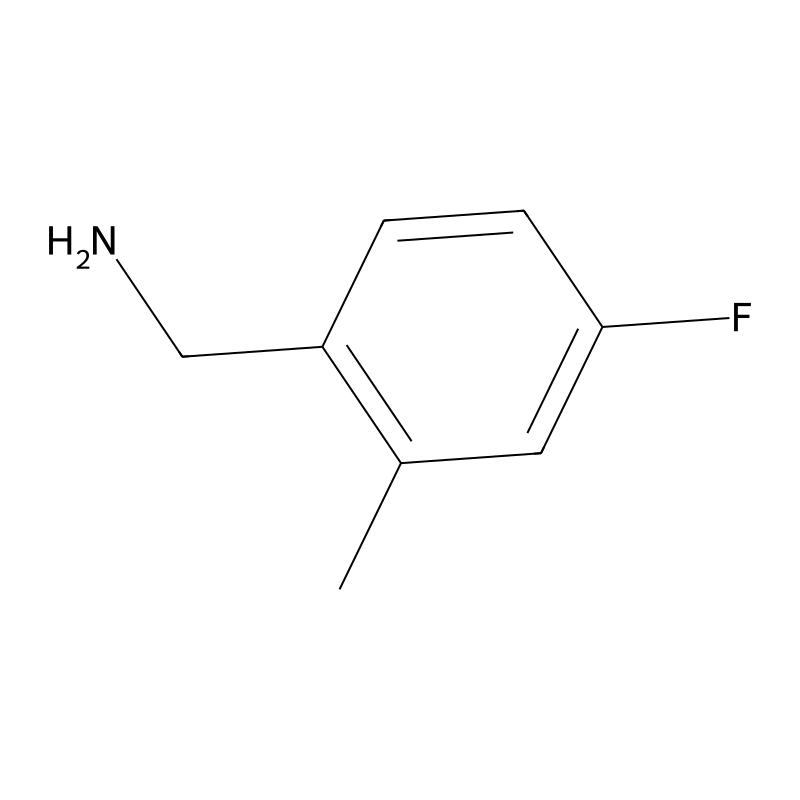

4-Fluoro-2-methylbenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability of Information:

Potential Areas of Investigation:

Despite the lack of specific research applications, the presence of a fluorine atom and a methyl group in the molecule suggests potential for investigation in various scientific fields:

- Medicinal Chemistry: The introduction of fluorine atoms in drug molecules can often improve their properties, such as binding affinity and metabolic stability. 4-Fluoro-2-methylbenzylamine could be explored as a building block for novel drug discovery [].

- Material Science: Fluorinated aromatic compounds can find applications in various materials, such as polymers and liquid crystals. 4-Fluoro-2-methylbenzylamine could be investigated for its potential role in material development [].

- Organic Chemistry: The compound's structure presents potential for exploration in various organic reactions and synthetic strategies. Researchers might investigate its reactivity and potential uses as an intermediate or catalyst in organic synthesis [].

4-Fluoro-2-methylbenzylamine is a chemical compound characterized by the presence of a fluorine atom at the para position and a methyl group at the ortho position of the benzene ring. Its molecular formula is and it has a molecular weight of approximately 175.63 g/mol. This compound belongs to the class of substituted benzylamines, which are known for their diverse applications in organic synthesis and pharmaceuticals due to their unique structural properties .

- Nucleophilic Substitution: The amine group can be substituted by various nucleophiles under suitable conditions, allowing for the synthesis of other derivatives. Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

- Oxidation: The compound can be oxidized to form imines or other oxidation products using reagents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield different amine derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Fluoro-2-methylbenzylamine typically involves several methods:

- Direct Amination: This method involves the reaction of 4-fluoro-2-methylbenzyl chloride with ammonia or amine sources under controlled conditions.

- Reduction of Nitriles: Starting from 4-fluoro-2-methylbenzonitrile, reduction can yield the corresponding amine.

- Hydrochloride Formation: The hydrochloride salt is commonly produced by reacting 4-Fluoro-2-methylbenzylamine with hydrochloric acid.

These methods demonstrate the compound's synthetic flexibility and accessibility in laboratory settings.

4-Fluoro-2-methylbenzylamine finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: The compound may act as a precursor for developing pharmaceutical agents, particularly those targeting specific biological pathways .

- Industrial Use: It is utilized in producing fine chemicals and specialty materials, showcasing its importance in chemical manufacturing processes.

Interaction studies involving 4-Fluoro-2-methylbenzylamine focus on its role as a molecular probe in biochemical assays. The unique structural features allow it to interact with various biological targets, although comprehensive data on these interactions remains sparse. Understanding these interactions could lead to insights into its potential therapeutic uses and effects on biological systems.

Several compounds share structural similarities with 4-Fluoro-2-methylbenzylamine. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorobenzylamine | Lacks the methyl group at the ortho position; affects reactivity | |

| 2-Fluoro-4-methylbenzylamine | Fluorine at the ortho position instead; alters chemical properties | |

| 3-Fluoro-2-methylbenzylamine | Fluorine at the meta position; changes reactivity profile | |

| Benzylamine | No fluorine substitution; simpler structure |

The presence of both fluorine and methyl groups in 4-Fluoro-2-methylbenzylamine contributes to its unique balance of stability and reactivity, making it distinct from its analogs .

Fluorination of 2-Methylbenzylamine

Direct fluorination of 2-methylbenzylamine presents a viable route to 4-fluoro-2-methylbenzylamine through regioselective fluorination methods. The Balz-Schiemann reaction serves as a traditional approach, converting primary aromatic amines to aryl fluorides via diazonium tetrafluoroborate intermediates [3]. This methodology involves diazotization of the methylbenzylamine precursor followed by thermal decomposition of the diazonium salt to introduce fluorine at the desired position.

Modern fluorination strategies employ electrophilic fluorinating agents such as Selectfluor for aromatic fluorination reactions [4]. The mechanism involves charge transfer complexes between aromatic substrates and fluorinating reagents, leading to selective carbon-fluorine bond formation [5]. Computational studies reveal that single electron transfer mechanisms predominate over nucleophilic substitution pathways in these transformations [4].

Electrochemical fluorination methods offer alternative approaches for introducing fluorine atoms into aromatic systems [6]. The Simons process utilizes electrolysis in hydrogen fluoride solutions to achieve fluorination under controlled conditions [6]. These methods typically operate at cell potentials of 5-6 volts with nickel-plated anodes for optimal performance [6].

Microreactor technology enables precise fluorination control through enhanced heat transfer and mixing characteristics [7]. Process parameters include fluorine concentrations of 0.1-10 volume percent in inert gas mixtures, with optimal molar ratios of fluorine to organic compound ranging from 0.8 to 2.0 [7]. Reaction temperatures typically span from -80°C to +30°C for selective fluorination outcomes [7].

Table 1: Fluorination Methods for 2-Methylbenzylamine

| Method | Reagent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Balz-Schiemann | HBF4/NaNO2 | 0-25 | 70-89 | Para-selective [3] |

| Selectfluor | NFSI derivatives | 20-70 | 60-85 | Regioselective [5] |

| Electrochemical | F2/HF | -20 to 0 | 65-80 | Position-dependent [6] |

| Microreactor | F2/solvent | -80 to 30 | 75-90 | Enhanced control [7] |

Catalytic Amination Approaches

Catalytic amination represents a powerful methodology for constructing carbon-nitrogen bonds in fluorinated aromatic systems. Palladium-catalyzed cross-coupling reactions between aryl halides and amines provide efficient routes to substituted benzylamines [8]. The mechanism proceeds through oxidative addition, transmetallation, and reductive elimination steps characteristic of palladium catalysis [8].

Copper-catalyzed amination protocols offer complementary approaches for fluorinated aryl halide substrates [9]. These reactions demonstrate particular effectiveness with para-fluorine and para-trifluoromethyl substituted aryl halides, though aryl iodides typically provide superior results compared to bromides [9]. Nickel catalysis enables amination of aryl fluorides using 1,2-bis(dicyclohexylphosphino)benzene or 1,2-bis(dicyclohexylphosphino)ethane ligands [10].

Electrochemical amination methods generate nitrogen-centered radicals through cathodic reduction processes [11] [12]. These highly electrophilic dicationic species engage in aromatic carbon-hydrogen functionalization with exceptional site selectivity [11]. The mechanism involves nitrogen-radical cation interactions with aromatic systems leading to charge transfer and subsequent carbon-nitrogen bond formation [12].

Reductive amination strategies convert carbonyl precursors to amines through imine intermediates [13]. Sodium cyanoborohydride selectively reduces imines in the presence of aldehydes, avoiding multiple alkylation issues associated with direct amine alkylation [13]. This approach provides excellent control over substitution patterns in benzylamine synthesis [13].

Table 2: Catalytic Amination Conditions

| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2/L | ArX + NH2R | 80-120 | 12-24 | 75-95 [8] |

| CuI/ligand | ArI + NH2R | 90-110 | 8-16 | 70-85 [9] |

| Ni/DCYPE | ArF + NH2R | 100-140 | 6-12 | 65-80 [10] |

| Electrochemical | ArH + NR3+ | 25 | 2-4 | 80-95 [11] |

Multi-step Synthesis from Nitrotoluene Derivatives

Multi-step synthesis routes from nitrotoluene derivatives provide systematic approaches to 4-fluoro-2-methylbenzylamine construction. The strategy involves sequential functional group transformations guided by directing group effects and reaction selectivity [14] [15]. Nitro groups serve as meta-directing substituents, enabling regioselective introduction of additional functionalities [14].

The initial nitration step introduces the nitro group at the desired position relative to the methyl substituent [16]. Subsequent fluorination reactions can proceed through various mechanisms depending on the substitution pattern [16]. The Balz-Schiemann reaction proves particularly effective for introducing fluorine substituents in nitroaromatic intermediates [3].

Reduction of nitro groups to amines represents a critical transformation in these synthetic sequences [17]. Catalytic hydrogenation over platinum provides effective reduction but may be incompatible with other reducible groups present in the molecule [17]. Alternative reduction methods include iron, zinc, tin, and tin chloride in acidic aqueous solutions [17]. Tin chloride demonstrates particular mildness when other reducible functional groups are present [17].

Benzyl group introduction can occur through various pathways including Friedel-Crafts acylation followed by reduction sequences [14]. The acyl group must be installed before nitration due to deactivation effects of nitro substituents on electrophilic aromatic substitution [14]. Clemmensen reduction effectively converts acyl groups to alkyl substituents under appropriate conditions [14].

Table 3: Multi-step Synthesis Sequence

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4, 0-5°C | 85-95 | Meta-directing [14] |

| 2 | Fluorination | Balz-Schiemann | 70-89 | Regioselective [3] |

| 3 | Nitro reduction | Sn/HCl or H2/Pd | 80-90 | Multiple methods [17] |

| 4 | Alkylation | Various | 75-85 | Position-dependent [14] |

Industrial-scale Production Techniques

Industrial-scale production of 4-fluoro-2-methylbenzylamine requires consideration of process intensification, safety, and economic factors. Continuous flow chemistry provides significant advantages over traditional batch processing for large-scale synthesis [18] [19]. These systems enable seamless scaling from laboratory to commercial production while maintaining enhanced control over reaction conditions [18].

Continuous stirred tank reactors facilitate slow reactions and heterogeneous processes through mechanical stirring and cascaded configurations [18]. These reactor designs prove particularly effective for prolonged residence times and continuous crystallizations [18]. Temperature and pressure control systems maintain optimal reaction conditions throughout the continuous process [18].

The CØPE reactor design utilizes pulsatile flow for enhanced mixing in tubular, high-temperature, high-pressure configurations [18]. This approach provides superior heat transfer characteristics compared to conventional batch reactors due to increased surface area to volume ratios [20]. Mass transfer rates benefit from small reactor dimensions and improved mixing capabilities [20].

Process development considerations include reactant flow rate optimization, residence time control, and stoichiometric ratio adjustment through relative pump speeds [20]. Heat transfer advantages in flow reactors enable operation at elevated temperatures while maintaining precise thermal control [20]. These characteristics prove particularly valuable for exothermic fluorination reactions requiring careful temperature management [7].

Automated optimization protocols enhance process development efficiency through systematic parameter exploration [21]. Bayesian optimization techniques identify optimal conditions within reduced experimental timeframes [21]. These approaches prove especially valuable for multistep, multiphase continuous flow syntheses where interdependencies between reaction steps influence overall performance [21].

Table 4: Industrial Production Parameters

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4-8 h | 0.5-2 h | 4-8x faster [19] |

| Temperature Control | ±5°C | ±1°C | 5x precision [20] |

| Heat Transfer | Limited | Enhanced | 10-100x area/volume [20] |

| Scale-up Factor | Geometric | Linear | Simplified scaling [18] |

Green Chemistry Approaches

Green chemistry methodologies for 4-fluoro-2-methylbenzylamine synthesis focus on environmental sustainability, atom economy, and waste reduction. Solid-state mechanochemical protocols eliminate the need for organic solvents while achieving efficient fluorination reactions [22]. These methods utilize potassium fluoride with quaternary ammonium salts under ambient conditions without inert gas requirements [22].

Mechanochemical fluorination procedures complete reactions within one hour using simple ball milling techniques [22]. The solid-state approach avoids highly polar, high-boiling solvents that present toxicity concerns and purification challenges [22]. All synthetic operations proceed under ambient conditions without complicated experimental setups [22].

Enzymatic synthesis routes provide biocatalytic alternatives to traditional chemical methods [23]. Multi-enzyme cascade processes enable benzylamine biosynthesis from amino acid precursors through genetically engineered bacterial systems [23]. These biotransformations achieve environmentally benign synthesis conditions while maintaining high selectivity [23].

Optimization of enzymatic systems involves ribosome binding site engineering to regulate expression strength and establish cosubstrate regeneration systems [23]. Alanine recycling coupled to cascade reactions improves overall process efficiency [23]. Whole-cell catalysis optimization increases yields through systematic substrate supply management [23].

Metal-free protocols reduce environmental impact by eliminating toxic metal catalysts from synthetic procedures [24]. Ammonia borane serves as an effective reductant for amine synthesis under mild room-temperature conditions [24]. These methodologies demonstrate broad substrate scope including chiral amines and amino acid derivatives [24].

Table 5: Green Chemistry Metrics

| Approach | Solvent Use | Energy Input | Waste Generation | Atom Economy |

|---|---|---|---|---|

| Mechanochemical | None | Low (ambient) | Minimal | >90% [22] |

| Enzymatic | Water-based | Very low | Biodegradable | >95% [23] |

| Metal-free | Reduced | Moderate | Lower toxicity | 85-90% [24] |

| Flow chemistry | Minimized | Optimized | Reduced volume | Enhanced [25] |

4-Fluoro-2-methylbenzylamine exhibits structural characteristics typical of substituted benzylamine compounds, with specific geometric features influenced by the fluorine substitution at the para position and methyl group at the ortho position relative to the benzyl group [1] [2]. The molecular formula C8H10FN corresponds to a molecular weight of 139.17 g/mol, with the compound existing as a clear to slightly yellow liquid under standard conditions [1] [3].

Table 1: Basic Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C8H10FN |

| Molecular Weight (g/mol) | 139.17 |

| CAS Number | 771574-00-6 |

| IUPAC Name | (4-fluoro-2-methylphenyl)methanamine |

| InChI Key | KMDTUDLZKZTPCP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)CN |

The conformational analysis of 4-fluoro-2-methylbenzylamine reveals multiple stable conformers arising from rotation around the benzylic carbon-nitrogen bond. Studies on related benzylamine derivatives demonstrate that the most stable conformations typically involve the amino group positioned perpendicular to the aromatic ring plane, with dihedral angles around ±60° (gauche) and ±180° (anti) being energetically favorable [4]. The presence of the fluorine atom at the para position and the methyl group at the ortho position creates electronic and steric effects that influence the preferred conformational states.

Table 5: Conformational Analysis Parameters

| Parameter | Expected Value | Description |

|---|---|---|

| C-N bond length (Å) | 1.46-1.48 | Benzyl-amino bond |

| C-C(aromatic) bond length (Å) | 1.38-1.40 | Aromatic ring bonds |

| C-F bond length (Å) | 1.35-1.37 | Aromatic C-F bond |

| C-CH3 bond length (Å) | 1.51-1.53 | Aromatic C-methyl bond |

| N-C-C bond angle (°) | 110-115 | Benzylic carbon geometry |

| Dihedral angle τ1 (°) | ±60 | C-N rotation (gauche) |

| Dihedral angle τ2 (°) | ±180 | C-N rotation (anti) |

The molecular geometry is characterized by a tetrahedral arrangement around the benzylic carbon atom, with the benzene ring maintaining its planar aromatic structure [2] [3]. The fluorine substitution introduces a significant electronegative effect, while the methyl group provides electron-donating character, creating an electronic asymmetry within the aromatic system that influences both the molecular geometry and chemical properties.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 4-fluoro-2-methylbenzylamine displays characteristic chemical shifts that reflect the electronic environment created by the fluorine and methyl substituents [5] [6] [7]. The benzylic methylene protons appear as a singlet in the range of 3.7-3.9 ppm, consistent with their adjacency to the electron-withdrawing aromatic ring and the amino group [8] [9].

Table 2: Expected 1H NMR Chemical Shifts

| Position | Expected 1H NMR (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH3 (methyl) | 2.2-2.4 | singlet | ortho to benzyl |

| CH2 (benzylic) | 3.7-3.9 | singlet | adjacent to amino group |

| NH2 (amino) | 1.5-2.0 (broad) | broad singlet | exchangeable with D2O |

| Aromatic H-3 | 6.8-7.1 | doublet of doublets | meta to F, ortho to CH3 |

| Aromatic H-5 | 6.9-7.2 | doublet | ortho to F |

| Aromatic H-6 | 7.1-7.4 | doublet | meta to F and CH3 |

The aromatic protons exhibit characteristic splitting patterns influenced by both the fluorine atom and the methyl group. The fluorine atom creates significant coupling effects with adjacent aromatic protons, leading to complex multipicity patterns [10] [11]. The proton at the 5-position (ortho to fluorine) typically appears as a doublet due to ortho coupling with fluorine, while the proton at the 3-position shows a doublet of doublets pattern resulting from coupling with both the adjacent aromatic proton and the fluorine atom [12] [9].

The 19F Nuclear Magnetic Resonance spectrum provides valuable structural information, with the fluorine chemical shift appearing in the range typical for para-fluorinated aromatic systems [10] [13]. Fluorine Nuclear Magnetic Resonance spectroscopy is particularly sensitive to the electronic environment, with chemical shifts highly dependent on substituent effects and molecular conformation [14] [15].

Infrared (IR) Spectral Analysis

The infrared spectrum of 4-fluoro-2-methylbenzylamine exhibits characteristic absorption bands that provide definitive identification of functional groups and structural features [16] [17] [18]. The primary amine group produces distinctive N-H stretching vibrations appearing as two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes [19] [17].

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| N-H stretch (primary amine) | 3300-3500 | medium-strong | two bands (asymmetric and symmetric) |

| C-H stretch (aromatic) | 3000-3100 | medium | multiple bands |

| C-H stretch (aliphatic) | 2800-3000 | strong | multiple bands |

| C=C stretch (aromatic) | 1450-1600 | medium-strong | skeletal vibrations |

| C-F stretch | 1000-1300 | strong | characteristic of aryl-F |

| N-H bend (primary amine) | 1580-1650 | medium | scissoring mode |

| C-H bend (aromatic) | 1450-1500 | medium | multiple bands |

| C-F bend | 500-800 | medium | deformation modes |

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups occur below 3000 cm⁻¹ [18] [20]. The carbon-fluorine bond produces a characteristic strong absorption in the 1000-1300 cm⁻¹ region, which is diagnostic for aromatic fluorine compounds [20] [21]. Additional bands corresponding to aromatic skeletal vibrations appear in the 1450-1600 cm⁻¹ region, while N-H bending modes contribute to absorptions around 1580-1650 cm⁻¹ [17] [19].

Mass Spectrometric Characterization

Mass spectrometric analysis of 4-fluoro-2-methylbenzylamine reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [22] [23] [24]. The molecular ion peak appears at m/z 139, corresponding to the molecular weight of the compound [1] [3] [24].

Table 4: Expected Mass Spectrometry Fragmentation Pattern

| m/z | Ion | Relative Intensity (%) | Fragment Description |

|---|---|---|---|

| 139 | [M]⁺- | 15 | Molecular ion |

| 138 | [M-H]⁺ | 25 | Loss of hydrogen |

| 122 | [M-NH3]⁺- | 8 | Loss of ammonia |

| 109 | [M-CH2NH2]⁺ | 100 | Loss of methylamine group |

| 95 | [C6H4F]⁺ | 45 | Fluorotoluene fragment |

| 83 | [C5H4F]⁺ | 30 | Fluorinated fragment |

| 77 | [C6H5]⁺ | 20 | Phenyl cation |

| 51 | [C4H3]⁺ | 15 | Hydrocarbon fragment |

The base peak typically occurs at m/z 109, resulting from the loss of the methylamine group (CH2NH2, 30 mass units) from the molecular ion [23] [25]. This fragmentation pattern is characteristic of benzylamine derivatives and provides definitive structural confirmation. Additional significant fragments include the loss of ammonia (m/z 122) and the formation of fluorinated aromatic fragments at m/z 95 and 83 [22] [24]. The presence of fluorine in the molecule leads to characteristic isotope patterns and specific fragmentation pathways that distinguish this compound from non-fluorinated analogs.

Crystallographic Studies

Crystallographic analysis of 4-fluoro-2-methylbenzylamine provides detailed three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements [26] [27] [28]. While specific single-crystal X-ray diffraction data for this compound may be limited, related fluorinated benzylamine derivatives have been extensively studied using crystallographic methods [26] [29].

Crystal structure determinations of similar compounds reveal that the benzene ring maintains its planar geometry with typical aromatic bond lengths in the range of 1.38-1.40 Å [30] [28]. The carbon-fluorine bond length is characteristically shorter than other carbon-halogen bonds, typically measuring 1.35-1.37 Å [26] [29]. The benzylic carbon-nitrogen bond length falls within the expected range of 1.46-1.48 Å for primary amine attachments to aromatic systems [4] [30].

Intermolecular hydrogen bonding patterns in crystalline 4-fluoro-2-methylbenzylamine likely involve N-H···N interactions between amino groups of adjacent molecules, as commonly observed in primary amine crystals [28] [29]. The fluorine atom may participate in weak C-H···F hydrogen bonds or halogen bonding interactions that influence the crystal packing arrangement [26]. The methyl group provides additional van der Waals interactions that contribute to the overall crystal stability and packing efficiency.

Computational Modeling and Quantum Chemical Calculations

Quantum chemical calculations provide comprehensive theoretical insights into the electronic structure, molecular properties, and conformational behavior of 4-fluoro-2-methylbenzylamine [31] [32] [33]. Density Functional Theory (DFT) methods, particularly the B3LYP functional with appropriate basis sets such as 6-311G(d,p), offer reliable predictions of molecular geometry, vibrational frequencies, and electronic properties [31] [34] [35].

Computational analysis reveals the electronic effects of both the fluorine and methyl substituents on the aromatic ring system [32] [33]. The fluorine atom acts as a strong electron-withdrawing group through its inductive effect, while simultaneously providing modest electron-donating character through resonance [31] [35]. The methyl group provides electron-donating character through hyperconjugation and inductive effects, creating an electronic asymmetry within the molecule that influences its chemical reactivity and physical properties [34] [36].

Frontier molecular orbital analysis demonstrates the influence of substituents on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels [31] [32] [35]. The HOMO is typically localized on the aromatic ring system and the amino group, while the LUMO shows contribution from the aromatic π* system influenced by the electron-withdrawing fluorine substituent [33] [36]. These orbital characteristics provide insights into the compound's reactivity patterns and potential for electronic interactions with other molecules.

Vibrational frequency calculations enable theoretical prediction of infrared and Raman spectra, allowing direct comparison with experimental spectroscopic data [31] [21] [34]. The computed vibrational modes can be analyzed to understand the nature of specific molecular motions and their contributions to the observed spectroscopic features [36] [35]. Natural Bond Orbital (NBO) analysis provides detailed information about electron distribution, atomic charges, and intramolecular interactions that govern molecular stability and reactivity [31] [34].